N-benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine; hydrochloride is a synthetic compound that belongs to the class of tetrahydroquinazolin derivatives. These compounds have garnered attention due to their potential pharmacological activities, particularly as inhibitors of various biological targets.
The compound is derived from a combination of benzyl and tetrahydroquinazoline moieties, which are known for their diverse biological activities. Research indicates that derivatives of tetrahydroquinazoline can exhibit significant effects on neurotransmitter systems and may serve as potential therapeutic agents for various conditions, including neurological disorders and cancer .
This compound can be classified under the following categories:
The synthesis of N-benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine typically involves several key steps:
Technical details regarding reaction conditions (temperature, solvents) and purification methods (chromatography) are crucial for achieving high yields and purity in the final product .
The molecular formula for N-benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine; hydrochloride is . The compound features a complex structure with multiple rings and functional groups that contribute to its biological activity.
Key structural data includes:
N-benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties .
The mechanism of action for N-benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is primarily linked to its interaction with specific biological targets such as enzymes or receptors.
Data from studies indicate that such compounds can modulate receptor activity by altering conformational states or blocking active sites .
Relevant data includes solubility profiles and stability assessments under various conditions to ensure proper storage and application .
N-benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine; hydrochloride has potential applications in several scientific fields:
Research continues to explore its full potential and therapeutic applications in clinical settings .
N-benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine;hydrochloride represents a structurally complex heterocyclic compound of significant interest in modern drug discovery. This hydrochloride salt derivative combines multiple privileged pharmacophores in medicinal chemistry, including benzoxazine and tetrahydroquinazoline moieties. The compound's unique molecular architecture enables specific interactions with biological targets, positioning it as a valuable chemical probe for investigating intracellular proteostasis mechanisms. Its development exemplifies contemporary strategies in targeted inhibitor design that leverage structural insights into enzyme active sites and protein-protein interactions [1].
This compound belongs to the tetrahydroquinazoline-benzoxazine hybrid class of heterocyclic compounds. Its systematic IUPAC name is N-benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine;hydrochloride, reflecting its core structural elements. The molecular framework consists of a partially saturated quinazoline ring system connected via a nitrogen linkage to a benzoxazine moiety, with a benzylamine substituent at position 4 of the quinazoline ring. The hydrochloride salt form enhances aqueous solubility and crystalline properties essential for pharmaceutical handling.
Table 1: Systematic Nomenclature and Identifiers
Nomenclature Type | Designation |
---|---|
IUPAC Name | N-benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine;hydrochloride |
Chemical Synonyms | ML241 HCl; ML-241; ML241 hydrochloride; 2-(2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine hydrochloride |
CAS Registry Number | 2070015-13-1 |
Free Base CAS | 1346528-06-0 |
The molecular formula is C₂₃H₂₅ClN₄O with a molecular weight of 408.93 g/mol. X-ray crystallographic analysis reveals that the benzoxazine moiety adopts a slightly puckered conformation, while the tetrahydroquinazoline ring exists in a boat configuration. The hydrochloride salt forms through protonation of the quinazoline nitrogen, creating a stable crystalline structure with a measured density of 2.678 g/cm³ at 25°C [1]. The presence of multiple hydrogen bond acceptors (quinazoline N1, N3; benzoxazine oxygen) and the protonated amine enable both hydrophilic and hydrophobic interactions within biological systems.
Table 2: Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Molecular Formula | C₂₃H₂₅ClN₄O | - |
Molecular Weight | 408.93 g/mol | - |
Appearance | Solid powder | Room temperature |
Density | 2.678 g/cm³ | 25°C |
The strategic development of N-benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine;hydrochloride emerged from targeted drug discovery programs focused on proteostasis regulation. Designated as ML241 HCl in pharmacological research, this compound was developed through structure-activity relationship (SAR) optimization of quinazoline derivatives to enhance selectivity for p97 ATPase inhibition. The compound was first reported in 2016 by Wang et al. in Nature Chemical Biology as part of a focused effort to identify chemical probes targeting the AAA-ATPase p97 (also known as VCP), a critical regulator of protein homeostasis pathways [1].
The structural innovation lies in the strategic fusion of the benzoxazine and tetrahydroquinazoline scaffolds. Benzoxazine derivatives were historically explored for antimicrobial and anti-inflammatory applications, while tetrahydroquinazolines were investigated as kinase inhibitors and GABA receptor modulators. The connection of these systems through the quinazoline C2-N bond created a novel chemotype with unexpected potency against p97 ATPase. Medicinal chemists optimized the benzylamine substituent at the C4 position to maximize target engagement while maintaining physicochemical properties suitable for cellular permeability. This rational design approach exemplifies modern trends in heterocyclic chemistry where hybrid architectures are constructed to interact with specific protein binding pockets [1].
This compound exhibits potent and selective inhibition of p97 ATPase activity, with a demonstrated IC₅₀ value of approximately 100 nM against this molecular target. The p97 ATPase represents a crucial regulatory node in endoplasmic reticulum-associated degradation (ERAD) pathways, making ML241 HCl an invaluable chemical probe for studying proteostasis mechanisms. Its significance extends across multiple research domains due to p97's central role in ubiquitin-proteasome system function [1].
The pharmacological importance stems from its ability to selectively impair ERAD pathways in cellular models, as evidenced by studies showing inhibition of p97-dependent proteasome substrate degradation without affecting p97-independent substrates. This selective activity profile enables researchers to dissect the functional consequences of p97 inhibition in various disease contexts, including cancer, neurodegenerative disorders, and infectious diseases. The compound's cellular activity has been leveraged in proof-of-concept studies demonstrating that p97 inhibition disrupts the clearance of misfolded proteins, leading to endoplasmic reticulum stress and unfolded protein response activation [1].
Research indicates that ML241 HCl impairs viral replication for certain RNA viruses that exploit ERAD pathways, suggesting potential antiviral applications. Additionally, studies in cancer models have demonstrated that p97 inhibition preferentially affects cancer cells due to their heightened dependence on proteostasis machinery for survival under conditions of proteotoxic stress. The compound has been distributed to research laboratories worldwide through chemical vendors as a tool compound, significantly advancing our understanding of p97 biology and its therapeutic potential [1] [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7